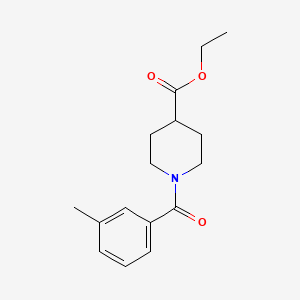
2-N-tert-butyl-6-chloro-4-N-cyclopentyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-tert-butyl-6-chloro-4-N-cyclopentyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is known for its potential use as a herbicide due to its ability to inhibit photosynthesis in plants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-N-tert-butyl-6-chloro-4-N-cyclopentyl-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed by the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters precisely.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazines.
Scientific Research Applications
2-N-tert-butyl-6-chloro-4-N-cyclopentyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Agriculture: Used as a herbicide to control weed growth by inhibiting photosynthesis.
Pharmaceuticals: Potential use in drug development due to its unique chemical structure.
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the photosystem II in plants, which is crucial for the photosynthesis process. This inhibition disrupts the electron transport chain, leading to the cessation of ATP production and ultimately causing plant death. The molecular targets include the D1 protein of the photosystem II complex.
Comparison with Similar Compounds
Atrazine: Another triazine herbicide with a similar mechanism of action.
Simazine: Similar to atrazine, used for weed control.
Terbuthylazine: A triazine herbicide with a different substitution pattern.
Uniqueness: 2-N-tert-butyl-6-chloro-4-N-cyclopentyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other triazine herbicides. This uniqueness can be exploited for developing herbicides with improved efficacy and reduced environmental impact.
Properties
IUPAC Name |
2-N-tert-butyl-6-chloro-4-N-cyclopentyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN5/c1-12(2,3)18-11-16-9(13)15-10(17-11)14-8-6-4-5-7-8/h8H,4-7H2,1-3H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCFOWLTCIRCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)NC2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-3-[5-(4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B5856999.png)
![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B5857023.png)


![1-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B5857053.png)
![1,3-dimethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5857061.png)

![1-[2-(3-methyl-4-nitrophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5857066.png)

![3-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B5857083.png)

![2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5857096.png)

